Product packaging for 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine(Cat. No.:CAS No. 182490-37-5)

4-Methoxy-2-[(E)-phenyldiazenyl]pyridine

Cat. No.: B12560466
CAS No.: 182490-37-5
M. Wt: 213.23 g/mol
InChI Key: YKJCDZIYWWASKX-UHFFFAOYSA-N
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Description

4-Methoxy-2-[(E)-phenyldiazenyl]pyridine is a chemical compound with the molecular formula C12H11N3O . This structured molecule features a pyridine ring system, a prominent scaffold in medicinal chemistry known for its diverse biological activities . The core structure is substituted with a methoxy group at the 4-position and an (E)-phenyldiazenyl group at the 2-position, classifying it as an azo derivative. Azo compounds and pyridine derivatives are both classes of molecules with significant research interest. Pyridine-based structures are fundamental in developing compounds with various pharmacological properties . Furthermore, studies on related methoxy-substituted aromatic systems have demonstrated their relevance in investigating reaction mechanisms, such as the peculiarities observed in the Fischer indole synthesis, where methoxy groups can influence product formation and lead to both normal and abnormal cyclization pathways . This combination of features makes this compound a valuable compound for research applications in organic synthesis and methodology development. It serves as a building block for further chemical exploration and as a model compound for studying structural properties and reactivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B12560466 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine CAS No. 182490-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182490-37-5

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(4-methoxypyridin-2-yl)-phenyldiazene

InChI

InChI=1S/C12H11N3O/c1-16-11-7-8-13-12(9-11)15-14-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

YKJCDZIYWWASKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine

The most direct and conventional route to synthesizing 2-arylazopyridines is through a diazotization-coupling sequence. This process involves two key steps: the conversion of a primary aromatic amine to a diazonium salt, followed by its electrophilic attack on an electron-rich coupling partner.

For the target molecule, this can be envisioned in two primary ways:

Diazotization of Aniline (B41778) and Coupling with 4-Methoxypyridine: Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the phenyldiazonium salt. This electrophilic salt is then reacted with 4-Methoxypyridine . The methoxy (B1213986) group at the C-4 position activates the pyridine (B92270) ring, directing the electrophilic diazonium salt to couple at the electron-rich C-2 or C-6 position.

Diazotization of 2-Amino-4-methoxypyridine and Coupling with Phenol (B47542) or Aniline: Alternatively, the key precursor 2-Amino-4-methoxypyridine can be diazotized. guidechem.comguidechem.com The resulting pyridin-2-diazonium salt is highly reactive and can subsequently couple with an electron-rich aromatic compound like phenol or aniline to form the final azo dye. The diazotization of aminopyridines is a well-established reaction, though the resulting diazonium ions can be unstable and rapidly hydrolyze to the corresponding hydroxy-compounds in dilute acid. acs.orgrsc.org Research has demonstrated that diazotization-coupling reactions involving 2-aminopyridine (B139424) can be successfully employed to create azo compounds. researchgate.net

The general reaction is summarized below:

Ar-NH₂ + HNO₂/H⁺ → [Ar-N≡N]⁺

[Ar-N≡N]⁺ + Coupling Agent → Ar-N=N-Coupling Agent

This method is widely used for the synthesis of azo dyes due to its reliability and the commercial availability of the starting materials.

While less direct for this specific compound, constructing the substituted pyridine ring itself is a valid synthetic strategy. The Bohlmann-Rahtz Pyridine Synthesis is a powerful method for generating substituted pyridines. organic-chemistry.orgwikipedia.org The process involves the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate. chem-station.com This intermediate, upon heating, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.orgjk-sci.com

The general mechanism involves:

Michael addition of an enamine to an ethynylketone.

Proton transfer to form a conjugated aminodiene intermediate.

Heat-induced E/Z isomerization of the aminodiene.

Electrocyclic ring closure followed by elimination of water (cyclodehydration) to form the aromatic pyridine ring.

To apply this to the target structure, one would need to design precursors that bear the required methoxy and phenyldiazenyl groups. This approach is more complex than diazotization but offers high versatility for creating diverse, highly substituted pyridine derivatives. jk-sci.com Recent modifications have made the Bohlmann-Rahtz synthesis more practical by allowing for one-pot procedures and using acid catalysis to lower the required reaction temperatures. organic-chemistry.orgjk-sci.com

Achieving specific substitution at the C-4 position of a pyridine ring is a significant challenge in synthetic chemistry due to the intrinsic reactivity of the ring, which typically favors functionalization at the C-2 and C-6 positions. nih.gov However, several techniques have been developed to achieve regioselective C-4 functionalization.

One effective strategy involves the use of a blocking group. A simple maleate-derived blocking group can be installed on the pyridine nitrogen. nih.govchemrxiv.org This directs subsequent reactions, such as Minisci-type decarboxylative alkylations, to occur with high selectivity at the C-4 position. nih.govchemrxiv.org After the desired group is installed, the blocking group can be removed.

Another approach is the direct C-H functionalization. While challenging, palladium-mediated C-C bond formation has been used for the direct functionalization of the pyridine C-4 position, a transformation that notably does not require pre-functionalization of the pyridine starting material. nih.gov Regioselective metalation of substituted pyridines also provides a pathway to introduce functionalities at specific positions. acs.org These methods could be theoretically applied to introduce the methoxy group onto a pre-formed 2-(phenyldiazenyl)pyridine scaffold.

The success of any synthetic strategy hinges on the availability of its precursors. For the synthesis of This compound , the most critical precursor is 2-Amino-4-methoxypyridine .

Several routes to synthesize this intermediate have been documented:

From 2-Amino-4-chloropyridine: This method involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxide (B1231860) ion from a reagent like sodium methoxide. guidechem.com

From 2-Bromo-4-methoxypyridine: A coupling reaction with a nitrogen source, promoted by copper salts, can be used to introduce the amino group. guidechem.com

From 2-Amino-4-hydroxypyridine: Methylation of the hydroxyl group using a methylating agent such as methyl iodide under basic conditions provides another route to the desired precursor. guidechem.com

The properties of this key precursor are summarized in the table below.

PropertyValueReference
Compound Name2-Amino-4-methoxypyridine guidechem.comguidechem.com
Molecular FormulaC₆H₈N₂O guidechem.com
Molecular Weight124.14 g/mol guidechem.com
AppearanceYellow or yellow-white solid guidechem.com
Melting Point120-121 °C guidechem.com
SolubilitySoluble in DMSO, DMF, ethyl acetate; poor solubility in water guidechem.com

Other essential precursors, such as aniline and its derivatives, are widely available commercially.

Green Chemistry Approaches in Synthesis (e.g., microwave irradiation)

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. Microwave-assisted synthesis has emerged as a powerful green chemistry tool, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net

This technology is highly applicable to the synthesis of heterocyclic compounds. nih.govnih.govorganic-chemistry.org For the synthesis of This compound , microwave irradiation could be effectively applied to the diazotization-coupling reaction. The rapid and uniform heating provided by microwaves can accelerate the formation of the diazonium salt and the subsequent azo coupling, potentially minimizing side reactions and decomposition of the unstable diazonium intermediate. Studies on the synthesis of related heterocyclic systems like pyrazolines have shown that microwave irradiation can produce quantitative yields in minutes. mdpi.comresearchgate.net

The benefits of using microwave assistance are summarized below:

Shorter Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. researchgate.net

Higher Yields: Improved reaction kinetics and reduced side products frequently lead to higher isolated yields. mdpi.com

Energy Efficiency: Localized superheating of the reaction mixture is more energy-efficient than heating an entire oil bath.

Cleaner Reactions: The reduction in reaction time often minimizes the formation of impurities. researchgate.net

Derivatization and Functionalization Reactions

Once This compound is synthesized, it can serve as a scaffold for further chemical modifications to generate a library of related compounds. Derivatization can occur at several positions: the pyridine ring, the phenyl ring, or the azo group itself.

Potential functionalization reactions include:

N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts.

Electrophilic Substitution on the Phenyl Ring: The phenyl ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation), primarily directed to the para position relative to the azo group, assuming it is unsubstituted.

Nucleophilic Substitution on the Pyridine Ring: Although the pyridine ring is electron-deficient, further nucleophilic substitution reactions are possible, especially if activating or leaving groups are present.

Modification of the Methoxy Group: The methoxy group could potentially be demethylated to a hydroxyl group, which could then be used as a handle for further functionalization.

Complexation with Metals: The nitrogen atoms of the azo group and the pyridine ring can act as ligands, forming coordination complexes with various metal ions.

Chemical derivatization is a key strategy for developing novel compounds with tailored properties, and studies on related heterocyclic systems like pyrazoles and other pyridines have shown a wide range of possible transformations. nih.govnih.govnih.gov

Modification of the Methoxy Group

The methoxy group at the 4-position of the pyridine ring is a key functional handle that can be subjected to various chemical modifications. The most prominent transformation is demethylation to yield the corresponding pyridone or hydroxypyridine derivative. This conversion is significant as it can alter the electronic properties and potential biological activity of the molecule.

Several reagents are known to effect the demethylation of methoxypyridines. These reactions typically require forcing conditions due to the stability of the aryl ether linkage. The choice of reagent can influence the reaction's efficiency and selectivity.

ReagentConditionsProductReference
Pyridinium hydrochloride180-210 °C4-Hydroxy-2-[(E)-phenyldiazenyl]pyridine google.comwisc.edu
Boron tribromide (BBr₃)Dry DCM, RT4-Hydroxy-2-[(E)-phenyldiazenyl]pyridine google.comresearchgate.net
L-SelectrideRefluxing THF4-Hydroxy-2-[(E)-phenyldiazenyl]pyridine researchgate.net
IodocyclohexaneRefluxing DMF4-Hydroxy-2-[(E)-phenyldiazenyl]pyridine researchgate.net

This table is based on known demethylation methods for methoxypyridines and their plausible application to this compound.

Reactions at the Phenyldiazenyl Moiety

The phenyldiazenyl group, also known as an azo group, is the chromophoric part of the molecule and is susceptible to both reduction and oxidation reactions. These transformations can lead to the cleavage of the N=N bond or its conversion to other nitrogen-containing functional groups.

Reduction of the Azo Group:

The reduction of the azo linkage is a fundamental transformation that typically leads to the formation of two separate amine compounds. A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to metal-based reagents.

ReagentConditionsProducts
H₂, Pd/CEthanol, RT, 50 psi4-Methoxypyridin-2-amine and Aniline
Na₂S₂O₄ (Sodium dithionite)Aqueous solution4-Methoxypyridin-2-amine and Aniline
SnCl₂/HClAcidic medium4-Methoxypyridin-2-amine and Aniline

This table outlines potential reduction reactions based on general methods for aryl azo compound reduction. chemicalbook.com

Oxidation of the Azo Group:

Oxidation of the azo group can lead to the formation of azoxy compounds. This transformation can be achieved using various oxidizing agents, such as peroxy acids.

ReagentConditionsProduct
m-CPBA (meta-Chloroperoxybenzoic acid)CH₂Cl₂, RTThis compound N'-oxide
H₂O₂/Acetic acidHeatThis compound N'-oxide

This table presents plausible oxidation reactions based on known methods for the oxidation of azo compounds. nih.gov

Transformations of the Pyridine Ring System

The pyridine ring in this compound can undergo several transformations, with N-oxidation being a primary example. The resulting N-oxide exhibits altered reactivity, opening up further avenues for functionalization.

N-Oxidation of the Pyridine Ring:

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using peroxy acids or other oxidizing agents. The N-oxide can then serve as a precursor for other modifications.

ReagentConditionsProductReference
H₂O₂/Acetic acidRefluxThis compound 1-oxide researchgate.net
m-CPBACH₂Cl₂, RTThis compound 1-oxide smolecule.com

This table details potential N-oxidation reactions based on established protocols for pyridine N-oxide synthesis. researchgate.netsmolecule.com

The formation of the N-oxide activates the pyridine ring for both nucleophilic and electrophilic substitution at different positions, although the presence of the other substituents will influence the regioselectivity of these reactions.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic protons on the phenyl and pyridine (B92270) rings exhibit distinct chemical shifts, typically in the downfield region (δ 7.0-9.0 ppm), due to the deshielding effects of the aromatic currents. rsc.org The methoxy (B1213986) group protons (–OCH₃) are expected to appear as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm). chemicalbook.com The specific coupling patterns (e.g., doublets, triplets) of the aromatic protons would allow for the definitive assignment of their positions on each ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl and pyridine rings are expected to resonate in the δ 110-160 ppm range. rsc.org The carbon atom attached to the methoxy group and the carbons linked to the nitrogen atoms of the azo group and the pyridine ring will show characteristic downfield shifts. rsc.org The methoxy carbon itself will appear at a higher field, typically around δ 55 ppm.

Predicted NMR Data for this compound

SpectrumAssignmentPredicted Chemical Shift (δ, ppm)
¹H NMRAromatic Protons (Phenyl & Pyridine)7.0 – 8.8
Methoxy Protons (-OCH₃)~3.9
Pyridine Proton (adjacent to N)~8.7
¹³C NMRAromatic & Pyridine Carbons110 – 158
C-OCH₃ (Pyridine Ring)~165
C-N=N (Pyridine Ring)~157
Methoxy Carbon (-OCH₃)~56

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the pyridine and phenyl rings are found in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net A key absorption for the azo group (N=N) is anticipated, although it is often weak in symmetrical trans-azo compounds. The presence of the methoxy group would be confirmed by C-O stretching bands, typically a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch), as well as C-H stretching of the methyl group just below 3000 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
Aliphatic C-H (in -OCH₃)Stretching2980 - 2850Medium
Aromatic C=C / Pyridine C=NRing Stretching1600 - 1450Medium-Strong
Azo N=NStretching~1400 - 1440Weak-Variable
Aryl C-O (asymmetric)Stretching~1250Strong
Aryl C-O (symmetric)Stretching~1030Medium
Aromatic C-HOut-of-plane Bending900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromism Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule. Azo compounds are known for their chromophoric nature, and this compound is expected to exhibit distinct absorption bands. researchgate.net

Two primary electronic transitions are characteristic of azobenzene (B91143) derivatives:

π → π* Transition: A high-intensity absorption band, typically observed in the ultraviolet region (around 320-350 nm), is attributed to the π → π* transition of the conjugated π-system of the aromatic rings and the azo bridge.

n → π* Transition: A lower-intensity band in the visible region (around 440-450 nm) corresponds to the n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo group. This transition is responsible for the characteristic color of azo compounds.

Furthermore, azobenzene derivatives are renowned for their photochromism, the ability to undergo reversible isomerization between the thermally stable (E)-isomer and the metastable (Z)-isomer upon irradiation with light of specific wavelengths. The (E) and (Z) isomers have distinct UV-Vis spectra, allowing the isomerization process to be monitored. The introduction of substituents on the pyridine ring can influence these photochromic properties.

Expected UV-Vis Absorption Data for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε)Associated Isomer
π → π~340High(E)-isomer
n → π~440Low(E)-isomer

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₁N₃O, giving it a molecular weight of approximately 213.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213. libretexts.org Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 198.

Loss of a methoxy radical (•OCH₃), leading to a peak at m/z 182.

Cleavage of the C-N bonds adjacent to the azo group, which can lead to fragments corresponding to the phenyl cation (m/z 77) and the methoxy-pyridyl cation (m/z 108).

Cleavage of the N=N bond, potentially leading to various nitrogen-containing fragments.

Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonNeutral Loss
213[C₁₂H₁₁N₃O]⁺ (Molecular Ion)-
198[M - CH₃]⁺•CH₃
182[M - OCH₃]⁺•OCH₃
108[C₆H₆NO]⁺C₆H₅N₂•
77[C₆H₅]⁺C₆H₆N₃O•

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

For this compound, an X-ray crystal structure would unequivocally confirm the (E) configuration about the N=N double bond. nih.gov In this configuration, the phenyl and pyridyl groups are on opposite sides of the azo bridge. The molecule is expected to be nearly planar to maximize π-conjugation, although some torsion may exist between the aromatic rings and the azo group. researchgate.net The crystal packing could be influenced by weak intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, as well as π–π stacking between aromatic rings. nih.govresearchgate.net

Representative Crystallographic Data from a Structurally Related Compound

ParameterObservation from Analogue ((E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol)
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c (typical for organic molecules)
Molecular ConformationConfirmed (E) configuration; nearly planar structure researchgate.net
Dihedral AngleSmall dihedral angle between aromatic rings (~12°) nih.govresearchgate.net
Intermolecular InteractionsWeak C-H···O hydrogen bonds and π-π stacking nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound. For a pure sample of this compound (C₁₂H₁₁N₃O), the experimentally determined percentages should closely match the calculated theoretical values.

Calculated Elemental Composition of this compound

ElementMolecular FormulaMolecular Weight (g/mol)Calculated Percentage (%)
Carbon (C)C₁₂H₁₁N₃O213.2467.59%
Hydrogen (H)5.20%
Nitrogen (N)19.71%
Oxygen (O)7.50%

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For azobenzene (B91143) and its derivatives, including phenylazopyridines, DFT calculations, often using the B3LYP functional, are employed to predict molecular geometries, vibrational frequencies, and other electronic properties. nih.govmdpi.comnih.gov

In studies of similar compounds, geometry optimization is a crucial first step, providing the most stable conformation of the molecule (a minimum on the potential energy surface). mdpi.comnih.gov For instance, in a study on a halogen-substituted pyrazine-carboxamide, DFT calculations at the B3LYP/gen level were used to determine the optimized geometry. nih.gov Similarly, the structures of various azobenzene derivatives have been optimized to understand their electronic properties and reactivity. acs.org The introduction of a methoxy (B1213986) group, as in the target compound, would be expected to influence the electron density distribution and geometry of the phenyl and pyridine (B92270) rings due to its electron-donating nature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction and Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra and excitation energies. nih.govchemrxiv.org This technique is particularly relevant for azo compounds, which are known for their photochromic behavior.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of azobenzenes. chemrxiv.org For example, studies on core-substituted naphthalene (B1677914) diimides have evaluated the performance of various DFT functionals (GGA, global hybrid, and range-separated hybrid) in predicting vertical excitation energies. rsc.org In the context of substituted diphenyl butadiynes, the CAM-B3LYP functional was found to be particularly effective in predicting charge transfer absorption and emission energies. chemrxiv.org For 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine, TD-DFT would be instrumental in predicting its color and how it absorbs light, with the methoxy group likely causing a shift in the absorption bands compared to unsubstituted phenylazopyridine.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. aps.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. acs.orgnih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. acs.orgnih.gov

In various nitrogen-containing heterocyclic compounds, the distribution of HOMO and LUMO orbitals reveals the sites most likely to be involved in electron donation and acceptance, respectively. aps.orgdigitellinc.com For phenylazopyridine derivatives, the HOMO is often located on the phenyl ring, especially with electron-donating substituents, while the LUMO can be distributed across the azo bridge and pyridine ring. aps.orgacs.org The presence of a methoxy group in this compound would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and influencing its reactivity and spectral properties.

Table 1: Representative HOMO-LUMO Data for Related Compounds

Compound/System HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method
Imidazole Derivative -6.2967 -1.8096 4.4871 B3LYP/6-311G

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.netnih.gov It examines charge transfer interactions (delocalization) between filled donor NBOs and empty acceptor NBOs, quantifying their energetic importance through second-order perturbation theory. researchgate.netmdpi.com These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red typically indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov

Computational Studies on Tautomerism and Isomerization Processes (e.g., E/Z photoisomerization)

Azo compounds, including phenylazopyridines, are well-known for their ability to undergo reversible E/Z (or trans/cis) photoisomerization upon irradiation with light of a specific wavelength. Computational studies are crucial for elucidating the mechanisms of these photochemical processes.

For 3-phenylazopyridine, high-level computational methods like SA-CASSCF/CASPT2 have been used to investigate the reaction pathways for photoisomerization. These studies have shown that the mechanism primarily involves rotation around the N=N double bond in the excited state. The process often starts with excitation to a bright ππ* state, followed by internal conversion to a lower-lying nπ* state where the isomerization occurs. The presence of substituents, such as the methoxy group in the target compound, can significantly influence the absorption spectra and the efficiency of photoisomerization.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. nih.govmdpi.comnih.govacs.org By simulating the motions of atoms and molecules over time, MD can explore the accessible conformations of a molecule and the transitions between them. mdpi.comnih.govacs.org

Advanced Research Applications and Functional Properties

Photochromic Properties and Photoisomerization Research

Like other azobenzene (B91143) derivatives, 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine exhibits photochromism, the reversible transformation between two isomers upon light absorption. This property is the foundation for its application in photoswitchable systems.

The photoisomerization of azopyridines, including the 4-methoxy derivative, involves the interconversion between a thermodynamically more stable E (trans) isomer and a less stable Z (cis) isomer. nih.gov Irradiation with ultraviolet (UV) light typically induces the π→π* transition, leading to the conversion of the E isomer to the Z isomer. nih.gov The reverse process, Z-to-E isomerization, can be triggered by irradiation with visible light (n→π* transition) or can occur thermally in the dark. nih.gov

The precise mechanism for this light-induced isomerization is a subject of detailed study, with two primary pathways proposed:

Rotation: This mechanism involves a rotation around the N-N single bond in the excited state.

Inversion: This pathway suggests an in-plane, semi-linear transition state where one of the nitrogen atoms undergoes inversion.

The thermal relaxation from Z to E in the dark is a key characteristic, and its rate can be influenced by the molecular environment and substitution pattern. nih.gov The photoconversion is a rapid process, often occurring on the nanosecond timescale, whereas the thermal back-relaxation can take anywhere from minutes to hours. nih.gov

Solvatochromism, the change in a substance's color with the polarity of the solvent, is an expected property for molecules like this compound due to changes in dipole moment between the ground and excited states. The photophysical properties of related N-substituted benzothiadiazoles and 2-methoxypyridine (B126380) derivatives have been shown to be dependent on the solvent environment. nih.govresearchgate.net For instance, studies on various fluorophores show that their absorption and emission spectra, Stokes shifts, and fluorescence quantum yields are sensitive to solvent polarity. nih.govmdpi.com

In the context of azopyridine-functionalized polymers, the cis-to-trans relaxation rate is highly dependent on the solvent properties and the supramolecular structure. The electron-donating methoxy (B1213986) group on the phenyl ring is known to influence the electronic distribution and can enhance interactions with protein targets, suggesting that it would also modulate the molecule's response to its chemical environment. mdpi.com Research on platinum(II) complexes with substituted phenylazopyridine ligands has shown that electron-donating groups like -NMe₂ and -OH cause a redshift in the main absorption bands, a principle that applies to the -OCH₃ group as well. nih.gov

Table 1: Comparison of Photophysical Properties of Related BODIPY Dyes in Different Solvents This table illustrates the principle of solvatochromism in related dye systems. Data for the specific target compound is not available.

Compound Solvent Absorption λmax (nm) Emission λmax (nm) Quantum Yield (ΦF)
meso-(3-Pyridyl)-BODIPY Toluene 501 510 0.84
Dichloromethane 503 513 0.77
Acetonitrile 501 512 0.70
meso-(4-Pyridyl)-BODIPY Toluene 501 510 0.81
Dichloromethane 503 513 0.76
Acetonitrile 501 512 0.69

Source: Adapted from studies on meso-pyridyl-BODIPYs. mdpi.com

The reversible E/Z isomerization of the azopyridine unit makes this compound a prime candidate for the development of molecular switches. nih.govresearchgate.net A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light. nih.govresearchgate.net The significant change in geometry and dipole moment between the E and Z isomers can be harnessed to control material properties or biological functions at the molecular level. researchgate.net

Azopyridines have been incorporated into various systems to create photoresponsive materials:

Supramolecular Assemblies: The photoisomerization can trigger changes in liquid-crystalline phases or induce gel-sol transitions.

Polymers: When tethered to polymers, the isomerization can induce macroscopic changes, such as contraction or expansion, or alter the phase transition temperature of the polymer in solution. nih.gov

Molecular Devices: The distinct electronic properties of the trans and cis conformations have been explored for applications in molecular electronics, where the two states can represent "on" and "off" states with different conductivities.

Coordination Chemistry and Ligand Design Research

The pyridine (B92270) nitrogen atom of this compound provides a coordination site, allowing it to act as a ligand for transition metals. The azo group can also participate in coordination, making the molecule a versatile chelating agent.

2-Phenylazopyridine and its derivatives are well-known to form stable complexes with a variety of transition metals. The ligand typically acts as a bidentate N,N-donor, chelating to the metal center through the pyridine nitrogen and one of the nitrogen atoms of the azo group, forming a stable five-membered ring.

Co(II) and Ni(II): Research on the related ligand 2-[3-(pyridylamino)phenylazo]pyridine shows the formation of mononuclear complexes with both Co(II) and Ni(II). researchgate.net Other studies have reported on Ni(II) complexes with different phenylazo-substituted macrocycles and cobalt(II) complexes with terpyridine derivatives, demonstrating the strong affinity of these metals for pyridine-azo type ligands. ias.ac.inmdpi.com

Pd(II) and Pt(II): Palladium(II) and platinum(II) complexes with substituted terpyridine and bipyridine ligands have been extensively synthesized. researchgate.netresearchgate.netnih.gov A study on a series of azoimine palladium(II) complexes included a ligand with a methoxy substituent, cis-[PdCl₂L] where L = PhN=NC(COMe)=NC₆H₄OMe, highlighting the compatibility of the methoxy-substituted azo-ligand framework with palladium. Similarly, platinum(II) complexes with substituted phenylazopyridine ligands have been prepared and characterized, showing that substituents on the phenyl ring influence the electronic and photophysical properties of the resulting complexes. nih.govfordham.edu

Cu(II): Copper(II) readily forms complexes with 2-phenylazopyridine. acs.org The coordination chemistry of copper(II) with various pyridine derivatives and other nitrogen-containing ligands is well-established, often resulting in complexes with interesting biological or catalytic properties. nih.govnih.govyoutube.com

The coordination of this compound to a metal center typically involves a bidentate chelation mode. This N,N-coordination through the pyridyl nitrogen and the α-azo nitrogen is the most common binding mode observed for 2-phenylazopyridine ligands.

The resulting coordination geometry is dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Square Planar: This geometry is common for d⁸ metal ions such as Pd(II) and Pt(II). X-ray diffraction studies of related palladium(II) and platinum(II) complexes with terpyridine ligands confirm a square planar environment around the metal center. nih.gov

Octahedral: Metal ions like Co(II) and Ni(II) frequently adopt a pseudo-octahedral geometry when coordinated by two or three bidentate ligands. researchgate.netmdpi.com For example, the nickel complex with 2-[3-(pyridylamino)phenylazo]pyridine, [Ni(L¹)₂], features a pseudo-octahedral coordination geometry around the nickel ion. researchgate.net

Tetrahedral/Distorted Geometries: Copper(II) complexes are known for their flexible coordination sphere and can adopt geometries ranging from square pyramidal to distorted tetrahedral. nih.gov

The specific bond lengths and angles within these complexes provide insight into the electronic effects of the ligand. For instance, in a related ruthenium complex, the Ru-N(azo) bond distances were found to be slightly shorter than the Ru-N(py) bonds, which is consistent with the known π-acceptor (or π-acidic) character of the azo group. acs.org

Table 2: Selected Bond Parameters in a Related Ruthenium-Azopyridine Complex This table provides representative structural data for a complex of the parent ligand, 2-(phenylazo)pyridine (B13924361) (azpy).

Complex Bond Bond Length (Å)
α-[Ru(azpy)₂(NO₃)₂] Ru-N(azo) 1.960(4)
Ru-N(azo) 2.014(4)
Ru-N(py) 2.031(4)
Ru-N(py) 2.059(4)

Source: Adapted from X-ray crystallographic data of α-[Ru(azpy)₂(NO₃)₂].

Applications in Catalysis Research (e.g., oxidation reactions)

The pyridine nucleus within this compound is a key structural feature for its potential application in catalysis. Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. These metal complexes are often at the heart of catalytic cycles for various organic transformations, including oxidation reactions.

Research into the oxidation of alkanes and alcohols has demonstrated the efficacy of catalyst systems involving metal complexes with pyridine-containing ligands. For instance, new oxidovanadium(IV) complexes featuring 2,2′-bipyridine and 1,10-phenanthroline (B135089) ligands have shown high catalytic activity for the oxidation of alkanes and alcohols using peroxides. researchgate.net The mechanism of these reactions is often of the Fenton type, involving the generation of hydroxyl radicals (HO•) that initiate the oxidation process. researchgate.net Similarly, studies on iron-based catalysts have shown that the presence of substituted pyridine co-ligands can significantly influence product yields and reaction kinetics in hydroxylation reactions. nih.gov The electronic properties of the pyridine ligand, modified by substituents like the methoxy group in the target compound, can tune the Lewis acidity and redox potential of the metal center, thereby modulating the reactivity of the catalytic intermediates. nih.gov

Furthermore, modified peroxydisulfate (B1198043) oxidation reactions of pyridine itself have been enhanced through the use of metallophthalocyanine catalysts, increasing the yields of valuable hydroxylated products. nih.gov This highlights the role of the pyridine ring in mediating oxidative transformations. While direct catalytic studies on this compound are not extensively documented, its structural analogy to ligands used in successful oxidation catalysis suggests its potential as a ligand for developing new, efficient catalytic systems. The interplay between the methoxy donor group and the azo-pyridine acceptor system could offer a means to electronically tune the performance of a coordinated metal catalyst.

Exploration in Dye-Sensitized Solar Cells (DSSCs) Research

Dye-sensitized solar cells (DSSCs) represent a promising, cost-effective alternative to traditional silicon-based photovoltaic technologies. nih.gov The core of a DSSC consists of a semiconductor, typically titanium dioxide (TiO₂), sensitized by a dye that absorbs visible light. nih.gov Organic dyes with a donor-π-acceptor (D-π-A) structure, such as this compound, are of particular interest for this application. The methoxy group serves as the electron donor (D), the phenyl-azo group acts as the π-bridge, and the pyridine ring can function as the electron acceptor and anchoring group to the TiO₂ surface.

Sensitizer (B1316253) TypeAverage EfficiencyMaximum Reported Efficiency
Organometallic (e.g., Ruthenium-complexes)~9.1%13.0%
Metal-Free Organic Dyes~7.1%15.2%
Natural Dyes~0.5%2.3%
This interactive table is based on data from a meta-study of 329 scientific reports on DSSCs. nih.gov

Given its intrinsic push-pull architecture, this compound is a viable candidate for research as either a primary sensitizer or a co-sensitizer in DSSCs, with the potential to contribute to the development of more efficient and cost-effective solar energy conversion.

Exploration in Materials Science Research

Application in Polymeric Systems and Thin Films (e.g., polarizing films)

The incorporation of functional organic molecules like this compound into polymeric systems is a widely used strategy to create advanced materials with tailored optical or electronic properties. The azo-dye nature of this compound makes it particularly suitable for creating guest-host systems, where the dye is dispersed within a transparent polymer matrix, such as polymethyl methacrylate (B99206) (PMMA). nih.gov These guest-host systems can be processed into thin films of good optical quality using techniques like spin coating. nih.gov

A key application for such materials is in the creation of polarizing films. The rod-like shape and the anisotropic absorption of light by the azobenzene chromophore are fundamental to this function. By applying a high DC electric field to the polymer film at a temperature near the polymer's glass transition, the dipolar dye molecules can be aligned. This process, known as poling, induces a macroscopic alignment of the chromophores, causing the film to exhibit anisotropic optical properties, such as polarization-dependent absorption, which is the basis for a polarizing film. The photoisomerization properties of the azo group can also be exploited for optical data storage applications within these films. nih.gov

Research on thin films of poly(2-vinylpyridine), a polymer with a similar pyridine moiety, reveals that interactions between the polymer segments and the substrate can significantly influence the material's properties, such as its glass transition temperature and molecular mobility. aps.org When this compound is incorporated, its interaction with the polymer matrix and its concentration will be critical factors in determining the final properties of the thin film.

Development of Chemo- and Biosensors (excluding clinical applications)

The structure of azopyridine derivatives, combining a photoresponsive azobenzene unit with a functional pyridine group, makes them excellent candidates for the development of chemo- and biosensors. The pyridine nitrogen atom, with its lone pair of electrons, can act as a binding site for metal ions or as a proton acceptor, making it responsive to changes in pH. nih.gov This binding event can modulate the electronic structure of the entire push-pull system, leading to a detectable change in its optical properties, such as a color shift (chromogenic sensing) or a change in fluorescence.

This principle has been successfully applied in the design of azopyridine-based sensors. For example, an azopyridine chemosensor has been reported that can chromogenically detect trivalent metal cations like Cr³⁺, Fe³⁺, and Al³⁺ in purely aqueous media. researchgate.net The interaction of the metal ion with the sensor molecule induces a distinct color change, allowing for visual detection. Similarly, the broader class of azobenzene compounds has been investigated for sensing applications, such as the colorimetric detection of chlorine in drinking water. researchgate.netnerc.ac.uk

The sensing mechanism often relies on the specific interaction between the analyte and the sensor molecule. This can involve coordination to the pyridine nitrogen, hydrolysis of a part of the molecule catalyzed by the analyte, or other specific chemical reactions. researchgate.net The versatility of the azopyridine platform allows for systematic structural modifications to enhance selectivity and sensitivity for a target analyte, making it a promising area of research for environmental monitoring and industrial process control.

Sensor AnalyteSensor TypeDetection Principle
Trivalent Metal Ions (Cr³⁺, Fe³⁺, Al³⁺)Azopyridine-basedChromogenic (Color change upon binding)
ChlorineAzobenzene-basedColorimetric
Zinc Ions (Zn²⁺)Schiff-base sensorFluorometric (Fluorescence enhancement)
This interactive table summarizes examples of sensor applications for azopyridine and related compounds. researchgate.net

Research into Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including communications and optical data storage. nih.gov Molecules with a strong push-pull electronic structure, like this compound, are prime candidates for exhibiting such properties. The methoxy group (donor) and the azo-pyridine system (acceptor) facilitate a significant change in dipole moment upon electronic excitation, which is a key molecular requirement for a large second-order NLO response (β).

The NLO properties of these materials are often studied in guest-host polymer films. elsevierpure.com After aligning the dye molecules within the polymer matrix via electric field poling, the material can exhibit a macroscopic second-order NLO susceptibility (χ⁽²⁾), enabling effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. nih.gov Research on related push-pull azo dyes has shown that the magnitude of the NLO response is strongly dependent on the strength of the donor and acceptor groups and the nature of the conjugated π-system. nih.govelsevierpure.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are valuable tools for predicting NLO properties. nih.gov These calculations can reveal how the highest occupied molecular orbital (HOMO) is often localized on the donor part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is distributed across the acceptor, confirming the charge-transfer nature of the key electronic transition. nih.gov Studies have confirmed that increasing the push-pull character by attaching both strong donor and acceptor groups results in the highest first-order hyperpolarizabilities (β). nih.gov The investigation of this compound and similar structures is a fertile ground for discovering new, high-performance NLO materials.

Studies on Molecular Interactions with Biological Systems (Mechanistic Focus)

The interaction of azobenzene derivatives with biological systems is a burgeoning field, largely driven by the molecule's ability to function as a photoswitch. The azobenzene group can exist in two isomeric forms, a thermally stable trans form and a metastable cis form. The molecule can be switched from trans to cis with UV light and back from cis to trans with visible light or heat. This reversible photoisomerization can be used to exert precise spatial and temporal control over biological processes.

Mechanistic studies focus on understanding the photophysics and photochemistry of this isomerization process and how it is influenced by the molecular environment. nih.gov By attaching an azobenzene derivative to a biological molecule, such as a protein or enzyme, the conformational change induced by light can be used to alter the biomolecule's function. nih.govnih.gov For example, derivatives have been synthesized with reactive groups that allow them to be covalently attached to specific amino acid residues (like cysteine) on a protein. nih.gov The subsequent photo-switching of the attached azo-compound can then, for instance, open or close an ion channel or activate or deactivate an enzyme.

Detailed mechanistic insights are often gained through a combination of high-resolution transient absorption spectroscopy and advanced quantum chemistry calculations. nih.gov These studies investigate the excited state deactivation pathways and can reveal how structural modifications, such as intramolecular hydrogen bonds, can act as a "molecular lock" to stabilize one isomeric form and influence the efficiency of photoswitching. nih.gov The pyridine moiety in this compound adds another dimension, offering a potential site for hydrogen bonding or metal coordination, which could be used to modulate its interaction with a biological target or to influence the isomerization mechanism itself. nih.gov This research paves the way for applications in photopharmacology and the remote control of biological systems. nih.gov

Antimicrobial Activity Research against Specific Strains

Research into the antimicrobial properties of pyridine azo compounds has revealed potential activity against various bacterial and fungal strains. The introduction of different substituents on the phenyl and pyridine rings can significantly influence the antimicrobial spectrum and potency. While specific data for this compound is not extensively detailed in publicly available literature, the general class of 2-arylazopyridines has been investigated.

Table 1: Representative Antimicrobial Activity Data for Structurally Related Azopyridine Compounds

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Data for this compound not publicly available
Phenylazo-pyridine Derivative AStaphylococcus aureus12.5Candida albicans25
Chloro-substituted azopyridineEscherichia coli50Aspergillus niger100
Hydroxy-substituted azopyridineBacillus subtilis6.25Trichophyton rubrum12.5

Note: The data presented in this table is illustrative for structurally similar compounds and not specific to this compound. MIC values are highly dependent on the specific derivative and the microbial strain tested.

Antioxidant Activity Research (in vitro mechanistic studies)

The antioxidant potential of phenolic and methoxy-substituted compounds is a well-established area of research. The methoxy group (-OCH3) is known to enhance the antioxidant activity of aromatic compounds by donating electrons and stabilizing the resulting phenoxy radicals. In the context of this compound, the presence of the methoxy group on the pyridine ring is expected to contribute to its antioxidant capacity.

In vitro mechanistic studies for antioxidant activity typically involve assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. While specific IC50 values for this compound are not readily found in the literature, research on related methoxy-substituted aromatic compounds has demonstrated significant antioxidant potential.

Table 2: Representative Antioxidant Activity Data for Methoxy-Substituted Aromatic Compounds

Compound/DerivativeDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)
Data for this compound not publicly available
4-Methoxyphenol8545
3,4-Dimethoxyphenol3015
Methoxy-substituted Chalcone5528

Note: The data in this table is for illustrative purposes and represents general findings for compounds containing methoxy groups. The actual antioxidant activity of this compound would need to be determined experimentally.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of this compound, molecular docking studies can provide insights into its potential interactions with biological targets, such as microbial enzymes or proteins involved in oxidative stress. These studies can elucidate the binding mode, binding affinity, and the key amino acid residues involved in the interaction.

For antimicrobial research, docking studies might target essential bacterial enzymes like DNA gyrase or dihydrofolate reductase. The azo and pyridine moieties can form hydrogen bonds and pi-pi stacking interactions with the amino acid residues in the active site of these enzymes, potentially leading to their inhibition. Similarly, for antioxidant activity, docking could explore interactions with enzymes like xanthine (B1682287) oxidase. The methoxy group can also play a role in these interactions by forming hydrogen bonds or through hydrophobic interactions.

Table 3: Illustrative Molecular Docking Parameters for Ligand-Protein Interactions

Target ProteinLigand (Illustrative)Binding Energy (kcal/mol)Key Interacting Residues
Staphylococcus aureus DNA GyraseFluoroquinolone-9.8Ser84, Asp80, Gly78
Escherichia coli Dihydrofolate ReductaseTrimethoprim-8.5Ile94, Phe31, Asp27
Human Xanthine OxidaseAllopurinol-7.2Glu802, Arg880, Phe914

Note: This table provides examples of molecular docking data for known inhibitors with their respective protein targets and does not represent data for this compound.

Enzymatic Inhibitory Activity Investigations

Building upon the insights from molecular docking, in vitro enzymatic inhibitory activity investigations are conducted to experimentally validate the predicted interactions and to quantify the inhibitory potency of a compound. For this compound, research could focus on enzymes that are relevant to its potential antimicrobial or antioxidant effects.

For example, urease is a key enzyme in some pathogenic bacteria, and its inhibition can be a target for antimicrobial agents. Azo compounds have been explored as potential urease inhibitors. The ability of the pyridine nitrogen and the azo group to coordinate with the nickel ions in the active site of urease is a plausible mechanism of inhibition. Similarly, enzymes like α-glucosidase, which are involved in carbohydrate metabolism, have also been targeted with heterocyclic compounds. The inhibitory activity is typically quantified by determining the IC50 value.

Table 4: Representative Enzymatic Inhibitory Activity Data

EnzymeInhibitor (Illustrative)IC50 (µM)
Urease (from Jack bean)Thiourea22.3
α-Glucosidase (from Saccharomyces cerevisiae)Acarbose750
Carbonic Anhydrase II (human)Acetazolamide0.012

Note: The data in this table are for standard inhibitors and are provided for context. The enzymatic inhibitory activity of this compound would require specific experimental investigation.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine, and how can reaction conditions be optimized?

The synthesis of azo-pyridine derivatives like this compound typically involves diazotization and coupling reactions. A general procedure includes:

  • Diazotization : Reacting aniline derivatives with nitrous acid (HNO₂) under acidic conditions (0–5°C) to generate diazonium salts.
  • Coupling : Reacting the diazonium salt with a methoxy-substituted pyridine derivative (e.g., 4-methoxypyridine) in a polar solvent (e.g., methanol or water) at controlled pH (6–8) to favor electrophilic substitution at the ortho position of the pyridine ring .
  • Purification : Column chromatography or recrystallization using solvents like ethanol or ethyl acetate to isolate the product. Optimization may involve adjusting stoichiometry, reaction time (8–12 hours), and temperature (25–40°C) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1585 cm⁻¹ for the azo group, C–O–C stretch at ~1264 cm⁻¹ for the methoxy group) .
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺ at m/z 273) and fragmentation patterns (e.g., loss of the methoxy group at m/z 182) .
  • High-Resolution MS (HR-MS) : Validate empirical formulas (e.g., [C₁₈H₁₅N₃O]⁺ with a calculated mass of 274.1590 vs. observed 274.1594) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols, as the compound may cause respiratory irritation (H335) .
  • Storage : Keep in a cool, dry place away from oxidizing agents, with secondary containment to manage spills .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what challenges arise during refinement?

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) to obtain high-resolution (<1.0 Å) datasets. For azo compounds, ensure crystals are stable under X-ray exposure .
  • Structure Solution : Employ SHELXS/SHELXL for phase determination and refinement. Challenges include:
    • Addressing disorder in the azo group (E/Z isomerism) by constraining geometry or refining occupancy factors .
    • Resolving weak electron density for methoxy groups using restraints on bond lengths/angles .
  • Validation : Cross-check torsion angles and hydrogen-bonding networks (e.g., N–H⋯S interactions in pyrimidine analogs) against similar structures .

Q. How do intermolecular interactions in liquid vs. solid phases affect the compound’s spectroscopic properties?

  • Liquid Phase : Soft X-ray absorption spectroscopy reveals redshifted π* transitions (e.g., para-C1s peaks shift by −0.087 eV in liquid vs. −0.113 eV in clusters) due to longer intermolecular distances (~4.0 Å) and weaker polarization effects .
  • Solid Phase : Crystal packing forces (e.g., hydrogen bonds, π-π stacking) alter electronic environments, observable via NMR chemical shifts or IR band splitting. For example, C–H⋯I interactions in iodides reduce symmetry, splitting vibrational modes .

Q. How can computational methods reconcile contradictions between experimental and theoretical data?

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate bond lengths/angles. Discrepancies >0.02 Å may indicate solvent effects or crystal packing forces .
  • Energy Decomposition Analysis (EDA) : Quantify contributions of dispersion, electrostatic, and induction forces in intermolecular interactions (e.g., meta vs. para substituent effects) .
  • MD Simulations : Model solvation dynamics to explain deviations in UV-Vis spectra between solution and solid states .

Q. What strategies are effective for predicting bioactivity based on structural analogs?

  • Pharmacophore Modeling : Map key features (e.g., azo group as a hydrogen-bond acceptor, methoxy as a hydrophobic moiety) using pyrimidine derivatives with known anticonvulsant or anticancer activity .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with biological endpoints (e.g., IC₅₀) from in vitro assays .
  • Docking Studies : Simulate binding to target proteins (e.g., tyrosine kinases) using PyMol or AutoDock, focusing on π-π stacking with aromatic residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.